(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol
CAS No.: 1310379-30-6
Cat. No.: VC7943132
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310379-30-6 |
|---|---|
| Molecular Formula | C6H9BrN2O |
| Molecular Weight | 205.05 |
| IUPAC Name | (4-bromo-1-ethylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 |
| Standard InChI Key | AQVZIFBABRFRML-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)CO)Br |
| Canonical SMILES | CCN1C=C(C(=N1)CO)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula, , reflects a bromine atom, two nitrogen atoms, and a hydroxyl group within its pyrazole backbone. Its molecular weight of 205.05 g/mol places it within the range of small-molecule drug candidates, facilitating permeability across biological membranes.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1310379-30-6 | |
| Molecular Formula | ||
| Molecular Weight | 205.05 g/mol | |
| SMILES Notation | CCN1C=C(C(=N1)CO)Br | |
| InChI Key | AQVZIFBABRFRML-UHFFFAOYSA-N |
Structural Analysis
The pyrazole ring’s 4th position is substituted with bromine, a halogen that enhances electrophilic reactivity, while the 1st position features an ethyl group () that influences steric and electronic properties. The 3rd-position hydroxymethyl group () introduces hydrogen-bonding capability, critical for interactions with biological targets .
Spectroscopic and Physicochemical Properties
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the ion exhibits a CCS of 141.5 Ų, while has 143.8 Ų . These metrics aid in mass spectrometry-based identification and quantification.
Table 2: Predicted Collision Cross-Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 204.99710 | 141.5 | |
| 226.97904 | 143.8 | |
| 222.02364 | 145.4 | |
| 242.95298 | 145.7 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for synthesizing (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol are scarce, pyrazole derivatives are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4th position likely originates from electrophilic bromination of a preformed pyrazole intermediate.
Reactivity and Functional Group Transformations
The bromine substituent enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitating access to biaryl derivatives. The hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification to improve lipophilicity. Nucleophilic substitution at the brominated position may yield analogs with tailored electronic profiles.
| Supplier | Purity | Form | Quantity Range |
|---|---|---|---|
| American Elements | ≥97% | Powder | 1 mg – 100 g |
| CymitQuimica | ≥95% | Crystalline | 10 mg – 1 kg |
Custom Synthesis and Scalability
Scale-up processes likely employ continuous flow chemistry to enhance yield and reduce halogenated byproducts. Bromine handling requires corrosion-resistant equipment and stringent temperature control to prevent decomposition.
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